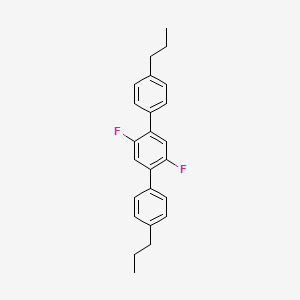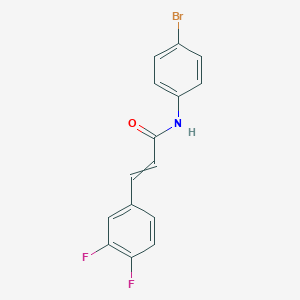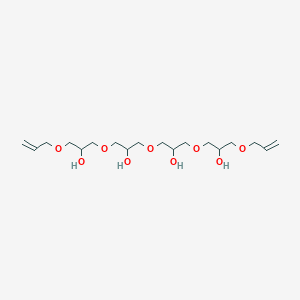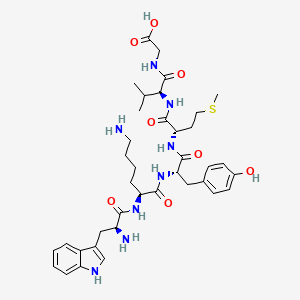![molecular formula C31H36O2S4 B14217105 1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-78-2](/img/structure/B14217105.png)
1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, connected by a propane-1,3-dione moiety. The hexyl groups attached to the thiophene rings enhance the compound’s solubility in organic solvents, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of 3-hexylthiophene: This is achieved through the alkylation of thiophene with hexyl bromide in the presence of a base such as sodium hydride.
Coupling of 3-hexylthiophene units: The 3-hexylthiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form 3-hexyl[2,2’-bithiophen]-5-yl.
Formation of the diketone: The final step involves the reaction of the coupled product with a suitable diketone precursor, such as 1,3-dibromoacetone, under basic conditions to form 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
科学研究应用
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in OLEDs and OPVs.
相似化合物的比较
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diketone with similar structural features but different functional groups.
1,3-Bis(2-acetoxyphenyl)propane-1,3-dione: A compound with similar diketone moiety but different substituents on the aromatic rings.
Uniqueness
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of thiophene rings and hexyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
属性
CAS 编号 |
832732-78-2 |
|---|---|
分子式 |
C31H36O2S4 |
分子量 |
568.9 g/mol |
IUPAC 名称 |
1,3-bis(4-hexyl-5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C31H36O2S4/c1-3-5-7-9-13-22-19-28(36-30(22)26-15-11-17-34-26)24(32)21-25(33)29-20-23(14-10-8-6-4-2)31(37-29)27-16-12-18-35-27/h11-12,15-20H,3-10,13-14,21H2,1-2H3 |
InChI 键 |
JIFCGFKAPJLLJX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=CS3)CCCCCC)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)

![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)

![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

